REACTION_CXSMILES
|
C[C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[H-].[Na+].I[CH2:14][CH2:15][CH3:16].O1C[CH2:20][CH2:19][CH2:18]1>>[C:15]1([N:6]2[C:5]3[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=3[N:3]=[CH:2]2)[CH:16]=[CH:20][CH:19]=[CH:18][CH:14]=1 |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC=1NC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
ICCC
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 10 C under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 45 C for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched slowly with 40 ml water
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
Following solvent removal
|
Type
|
CUSTOM
|
Details
|
the product was purified by silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
A pale yellow oil was obtained
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)N1C=NC2=C1C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |